3-Ethyl-5-methylimidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-8-5(9)4(2)7-6(8)10/h4H,3H2,1-2H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERYWMOZDCVTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278304 | |
| Record name | 3-Ethyl-5-methyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36650-98-3 | |
| Record name | 3-Ethyl-5-methyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36650-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-5-methyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Structural Elucidation Methodologies for 3 Ethyl 5 Methylimidazolidine 2,4 Dione Derivatives
Spectroscopic Techniques in Structural Assignment
Spectroscopic methods are indispensable for the detailed structural elucidation of 3-Ethyl-5-methylimidazolidine-2,4-dione and its analogues. These techniques probe the molecular framework at the atomic and functional group level, offering unambiguous evidence of the compound's constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, ¹H and ¹³C NMR, supplemented by two-dimensional (2D) NMR experiments, provide a complete picture of the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and methyl groups attached to the hydantoin (B18101) ring. The ethyl group at the N3 position would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃), a result of spin-spin coupling. The methyl group at the C5 position would appear as a singlet, as it is attached to a quaternary carbon. The proton attached to the N1 nitrogen would also produce a singlet, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include those for the two carbonyl carbons (C2 and C4) of the hydantoin ring, typically found in the downfield region of the spectrum. The quaternary carbon at C5, and the carbons of the ethyl and methyl substituents would also give characteristic signals. The chemical shifts of these carbons are sensitive to the electronic environment, confirming the substitution pattern of the hydantoin core.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between the coupled protons of the ethyl group, while an HSQC spectrum would link each proton to its directly attached carbon atom, solidifying the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| N1-H | 7.5 - 8.5 | - | s |
| C2=O | - | 155 - 158 | - |
| N3-CH₂CH₃ | 3.4 - 3.6 | 35 - 40 | q |
| N3-CH₂CH₃ | 1.1 - 1.3 | 13 - 15 | t |
| C4=O | - | 170 - 173 | - |
| C5 | - | 58 - 62 | - |
| C5-CH₃ | 1.4 - 1.6 | 23 - 27 | s |
Note: Predicted values are based on typical chemical shifts for similar hydantoin structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the hydantoin ring.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups. These typically appear in the region of 1700-1780 cm⁻¹. The exact positions can vary depending on the substitution and hydrogen bonding within the crystal lattice. The N-H stretching vibration of the imide group at the N1 position is expected to produce a band in the range of 3200-3300 cm⁻¹. Additionally, the C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |
| C=O Stretch (Carbonyls) | 1700 - 1780 | Strong |
| C-N Stretch | 1380 - 1450 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, confirming its elemental composition.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum can also be diagnostic. Common fragmentation pathways for hydantoin derivatives include the loss of the substituents on the ring. For this compound, expected fragmentation could involve the loss of the ethyl group (M-29) or the methyl group (M-15). Further fragmentation of the hydantoin ring itself can also occur, providing additional structural clues.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 142.07 |
| [M-CH₃]⁺ | Loss of methyl group | 127.06 |
| [M-C₂H₅]⁺ | Loss of ethyl group | 113.05 |
| [M-CO]⁺ | Loss of carbon monoxide | 114.07 |
| [C₄H₅N₂O]⁺ | Hydantoin ring fragment | 97.04 |
Note: The molecular weight of this compound is 142.16 g/mol . nist.gov The predicted m/z values are for the most abundant isotopes.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its derivatives. These methods are routinely used to monitor reaction progress, isolate pure compounds, and determine the purity of the final product.
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, the appearance of a new spot corresponding to the product can be observed. The retention factor (Rf) value of the product will differ from that of the reactants, allowing for a qualitative assessment of the reaction's progression. The choice of eluent (a mixture of solvents) is crucial for achieving good separation. For hydantoin derivatives, mixtures of ethyl acetate (B1210297) and hexanes are commonly employed. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC) in Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC is a common method for purity assessment. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobicity.
A typical HPLC method for the analysis of hydantoin derivatives might use a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities. Detection is often performed using a UV detector, as the carbonyl groups in the hydantoin ring exhibit UV absorbance. The retention time of the compound is a characteristic parameter under specific HPLC conditions, and the peak area can be used to determine its purity.
X-ray Crystallography for Solid-State Structure Determination
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are fundamental in dictating the physical properties of the solid material, including its stability, solubility, and melting point.
In derivatives of this compound, hydrogen bonding is a predominant feature. For instance, in the crystal structure of 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, molecules are linked by N—H⋯O hydrogen bonds, forming chains along a specific crystallographic axis. researchgate.net These primary interactions are further supported by weaker C—H⋯O hydrogen bonds, which connect these chains into pairs. researchgate.net This intricate network of hydrogen bonds creates a stable, three-dimensional architecture.
Furthermore, C—H⋯π interactions play a significant role in the crystal packing of derivatives featuring aromatic rings. In the aforementioned 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, these interactions help to tie the hydrogen-bonded chains together. researchgate.net Similarly, in 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, a three-dimensional network is established through a combination of N—H⋯O and C—H⋯O hydrogen bonds, alongside C—H⋯π(ring) interactions. nih.gov The analysis of another related compound, 3-amino-5-methyl-5-(4-pyridyl)hydantoin, also highlights the importance of hydrogen bonding in defining the crystal structure. researchgate.net The presence of these varied intermolecular forces illustrates a common theme in the crystal engineering of imidazolidine-2,4-dione derivatives, where a hierarchy of interactions dictates the final solid-state assembly.
A summary of crystallographic data for representative derivatives is presented below:
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Monoclinic | P2/n | N—H⋯O, C—H⋯O, C—H⋯π(ring) |
| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | - | - | N—H⋯O, C—H⋯O, C—H⋯π(ring) |
| 3-amino-5-methyl-5-(4-pyridyl)hydantoin | Tetragonal | I41/a | Hydrogen bonding |
Data sourced from crystallographic studies on the respective derivatives. researchgate.netnih.govresearchgate.net
The conformation of a molecule, or its specific spatial arrangement of atoms, is crucial for its chemical reactivity and biological activity. X-ray crystallography provides a snapshot of the preferred conformation of a molecule in the solid state. For imidazolidine-2,4-dione derivatives, the orientation of the substituents on the heterocyclic ring is of particular interest.
In the case of 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, the two phenyl rings at the 5-position are significantly twisted relative to the plane of the central imidazolidine-2,4-dione ring. The dihedral angles are reported to be 60.03 (5)° and 63.04 (5)°. researchgate.net This twisted conformation is a result of steric hindrance between the bulky phenyl groups.
A similar trend is observed in 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, where the phenyl rings are also rotated out of the mean plane of the imidazolidine (B613845) ring, with dihedral angles of 63.60 (8)° and 76.4 (1)°. nih.gov In this molecule, the imidazolidine ring itself is described as being slightly ruffled. nih.gov For 3-amino-5-methyl-5-(4-pyridyl)hydantoin, the dihedral angle between the pyridine (B92270) ring and the five-membered hydantoin ring is 47.99 (3)°. researchgate.net
This consistent observation of non-planar conformations in substituted imidazolidine-2,4-diones highlights the influence of steric factors on the molecular geometry in the crystalline state. The ethyl and methyl groups in the target compound, this compound, while smaller than phenyl groups, would also be expected to influence the local conformation around the chiral center at the 5-position.
| Compound Name | Key Conformational Features |
| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Phenyl rings inclined to the imidazolidine ring at 60.03° and 63.04°. researchgate.net |
| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | Imidazolidine ring is slightly ruffled; phenyl rings inclined at 63.60° and 76.4°. nih.gov |
| 3-amino-5-methyl-5-(4-pyridyl)hydantoin | Dihedral angle of 47.99° between the pyridine and hydantoin rings. researchgate.net |
Conformational data obtained from single-crystal X-ray diffraction studies. researchgate.netnih.govresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized compound, complementing the structural data obtained from spectroscopic and crystallographic methods. The experimentally determined percentages of each element are compared against the theoretical values calculated from the proposed molecular formula.
For this compound and its derivatives, elemental analysis provides the ultimate confirmation of their atomic composition. The theoretical elemental composition can be calculated from the molecular formula of each compound.
The table below presents the molecular formula and the calculated elemental composition for this compound and several related compounds. These theoretical values serve as the benchmark against which experimental results from an elemental analyzer would be compared to verify the successful synthesis and purity of the compound.
| Compound Name | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) |
| This compound | C₆H₁₀N₂O₂ nist.gov | 50.69 | 7.09 | 19.71 | 22.50 |
| 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione | C₁₂H₁₄N₂O₂ nih.gov | 66.04 | 6.47 | 12.84 | 14.66 |
| 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | C₁₁H₁₂N₂O₃ uni.lu | 59.99 | 5.49 | 12.72 | 21.80 |
| 3-amino-5-ethyl-5-methylimidazolidine-2,4-dione | C₆H₁₁N₃O₂ uni.lu | 45.85 | 7.05 | 26.74 | 20.36 |
| 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione | C₆H₈Cl₂N₂O₂ molbase.com | 34.14 | 3.82 | 13.27 | 15.16 |
Elemental composition calculated based on the molecular formulas obtained from chemical databases. nist.govnih.govuni.luuni.lumolbase.com
Theoretical and Computational Chemistry of Imidazolidine 2,4 Dione Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of molecular investigation, offering a detailed view of the electronic landscape of a molecule. For 3-Ethyl-5-methylimidazolidine-2,4-dione, these methods elucidate its intrinsic properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in determining its stability. orientjchem.org
Illustrative DFT Data for Imidazolidine-2,4-dione Core Structure
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Reference/Notes |
|---|---|---|
| Total Energy (Hartree) | -434.0 | Illustrative value for the parent diketo structure. |
| Dipole Moment (Debye) | 2.74 | For the parent diketo structure in the gas phase. researchgate.net |
| HOMO-LUMO Gap (eV) | 6.5 | Illustrative value indicating electronic stability. |
This table presents illustrative data for the parent imidazolidine-2,4-dione structure to demonstrate the type of information obtained from DFT calculations. The actual values for this compound would be influenced by the specific substituents.
Ab Initio Methods in Conformational Analysis
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for conformational analysis. For this compound, these methods can be used to explore the rotational barriers around the C-N bond of the ethyl group and the puckering of the five-membered ring.
Studies on similar heterocyclic systems demonstrate that even subtle changes in substitution can lead to different preferred conformations. nih.gov For this compound, the ethyl group can adopt various orientations relative to the imidazolidine (B613845) ring. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can accurately predict the energy differences between these conformers and the transition states that separate them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Molecular Modeling and Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulations offer a dynamic view of its behavior over time.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution, providing insights into its solvation and dynamic conformational changes. nih.gov
In a typical MD simulation, the molecule is placed in a box of water molecules, and the system's trajectory is calculated over time by solving Newton's equations of motion. rsc.org This allows for the observation of the flexibility of the ethyl group, the puckering of the imidazolidine ring, and the formation of hydrogen bonds between the molecule's carbonyl groups and surrounding water molecules. Such simulations are critical for understanding how the molecule might behave in a biological context. nih.gov
In Silico Predictions of Chemical Interactions (e.g., Tautomerism, Dissociation Constants)
Computational methods are also employed to predict key chemical properties like tautomeric equilibria and dissociation constants (pKa).
Tautomerism: As established by DFT studies, imidazolidine-2,4-diones predominantly exist in the diketo form. orientjchem.org Computational models can quantify the energy differences between the diketo and various enol tautomers of this compound. These calculations typically show the enol forms to be significantly higher in energy, confirming the stability of the diketo structure. edu.krd
Dissociation Constants (pKa): The N1-H proton of the imidazolidine-2,4-dione ring is acidic. Computational methods can predict the pKa of this proton by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model. The introduction of an ethyl group at the N3 position in this compound can subtly influence the acidity of the N1-H proton compared to the unsubstituted parent compound.
Illustrative Predicted pKa Values for Imidazolidine-2,4-dione Derivatives
| Compound | Predicted pKa | Computational Method |
|---|---|---|
| Imidazolidine-2,4-dione | 9.2 | Illustrative value based on similar structures. |
| 5,5-dimethylimidazolidine-2,4-dione | 9.5 | Illustrative value based on similar structures. |
This table provides illustrative pKa values for related compounds to demonstrate the application of in silico prediction methods.
Structure-Property Relationship Investigations (SPR) through Computational Approaches (e.g., solubility, stability, reactivity)
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, QSPR studies can predict properties like solubility, stability, and reactivity based on calculated molecular descriptors.
These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. By developing a mathematical model that links these descriptors to a specific property for a series of related compounds, the property of a new compound like this compound can be predicted. For instance, the solubility of hydantoin (B18101) derivatives has been correlated with their molecular surface area and polarity. nih.gov Similarly, the stability of these compounds can be related to their electronic properties, such as the HOMO-LUMO gap.
Chemical Reactivity, Transformation Mechanisms, and Derivatives of Imidazolidine 2,4 Diones
Reactions at Nitrogen Atoms (N1 and N3)
The hydantoin (B18101) ring possesses two nitrogen atoms, N1 and N3, which can serve as nucleophiles. The acidity of the protons on these nitrogens dictates their reactivity, with the N3 proton generally being more acidic than the N1 proton. However, in 3-Ethyl-5-methylimidazolidine-2,4-dione, the N3 position is already substituted with an ethyl group, meaning reactions such as alkylation and arylation will be directed exclusively to the N1 position.
N-Alkylation and N-Arylation: The alkylation of the remaining N-H bond at the N1 position can be achieved using various alkyl halides. Studies on related hydantoin systems show that direct N1-selective alkylation can be accomplished under specific basic conditions, for instance, using potassium bases like potassium tert-butoxide (tBuOK) in an appropriate solvent.
Copper-catalyzed N-arylation reactions have also been developed for the hydantoin scaffold. These methods allow for the introduction of aryl groups at the nitrogen positions. For a 3-substituted hydantoin like this compound, these reactions would selectively occur at the N1 position. One established method uses catalytic copper(I) iodide with a ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine to promote N1-arylation.
| Reaction Type | Reagents and Conditions | Position of Reaction on this compound | Resulting Derivative |
| N1-Alkylation | Alkyl halide (e.g., CH₃I), KHMDS or tBuOK, THF | N1 | 1-Alkyl-3-ethyl-5-methylimidazolidine-2,4-dione |
| N1-Arylation | Aryl iodide, CuI (catalytic), trans-N,N'-dimethylcyclohexane-1,2-diamine | N1 | 1-Aryl-3-ethyl-5-methylimidazolidine-2,4-dione |
This table summarizes potential N1-selective reactions for this compound based on established methods for the hydantoin scaffold.
Reactions at Carbonyl Groups (C2 and C4)
The two carbonyl groups at the C2 and C4 positions of the imidazolidine-2,4-dione ring are the primary sites for nucleophilic attack. However, their reactivity is significantly lower than that of aldehydes or ketones. This reduced electrophilicity is due to the delocalization of the lone pair electrons from the adjacent nitrogen atoms into the carbonyl groups, a characteristic feature of amides and imides.
Reactions with strong nucleophiles, such as powerful reducing agents or organometallic compounds, are possible but can be complex.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups. However, these harsh conditions may also lead to the cleavage of the heterocyclic ring. Selective reduction of one carbonyl group over the other is challenging and typically requires specialized reagents or protecting group strategies.
Organometallic Reagents: Reagents like Grignard (RMgX) or organolithium (RLi) compounds can attack the carbonyl carbons. libretexts.org The initial attack forms a tetrahedral intermediate. Subsequent workup can lead to the formation of carbinolamines or potentially ring-opened products, depending on the stability of the intermediate and the reaction conditions.
Due to the inherent stability of the amide and imide functionalities, the carbonyl groups of this compound are generally resistant to attack by weaker nucleophiles that readily react with aldehydes and ketones.
Transformations at the C5 Position of the Imidazolidine-2,4-dione Ring
The C5 position is a key site for introducing structural diversity into the hydantoin ring. While this compound already possesses a methyl group at this position, understanding the general reactivity at C5 provides context for its synthesis and potential further modification.
The renowned Bucherer–Bergs reaction is a multicomponent synthesis that produces 5,5-disubstituted hydantoins from a ketone, ammonium (B1175870) carbonate, and potassium cyanide. libretexts.org This method is a common route for preparing the 5-methyl substituted core of the target molecule.
Further transformations can be performed on hydantoins with specific functionalities at C5. For example, 5-methylene hydantoins, which have a double bond at the C5 position, can undergo regioselective additions. Amines can add to the exocyclic double bond to yield 5-aminomethyl-substituted hydantoins. nih.gov Although the target molecule does not have a methylene (B1212753) group, this reactivity highlights the synthetic possibilities at this position.
| Transformation Type | Starting Material | Reagents/Conditions | Product Type |
| Bucherer-Bergs Synthesis | Ketone (e.g., Acetone) | KCN, (NH₄)₂CO₃ | 5,5-Disubstituted Hydantoin |
| Addition to Methylene | 5-Methylene Hydantoin | Amine (e.g., Pyrrolidine) | 5-Aminomethyl Hydantoin |
| Urech Hydantoin Synthesis | α-Amino Acid | Potassium Cyanate (B1221674), Acid | 5-Substituted Hydantoin |
This table illustrates common synthetic transformations involving the C5 position of the hydantoin ring.
Ring-Opening and Rearrangement Reactions of the Imidazolidine-2,4-dione Core
The hydantoin ring can undergo rearrangement reactions, often involving ring contraction from a larger heterocyclic precursor. One notable example is the aminobarbituric acid-hydantoin rearrangement . saskoer.ca In this base-catalyzed reaction, a 5-aminobarbituric acid (a six-membered ring) undergoes a ring contraction to form a 1,5,5-trisubstituted hydantoin. The mechanism is believed to proceed through a ring-opened isocyanate intermediate, which is then trapped by an amino function to form the more stable five-membered hydantoin ring. saskoer.ca
Another synthetic route that involves a rearrangement is the Hofmann rearrangement of malonamides. This reaction also proceeds through an isocyanate intermediate, which undergoes intramolecular cyclization to yield the hydantoin ring structure. libretexts.org These reactions are powerful methods for synthesizing the core hydantoin structure from different starting materials.
Hydrolysis Reactions and Amino Acid Formation from Hydantoins
One of the most significant reactions of the hydantoin ring is its hydrolysis to form α-amino acids. This transformation is of considerable industrial importance for the production of optically pure amino acids. nih.gov The hydrolysis can be achieved through either chemical or enzymatic methods.
Chemical Hydrolysis: Under alkaline conditions, such as with sodium hydroxide, the hydantoin ring undergoes hydrolytic cleavage. wikipedia.org The reaction proceeds in two main steps:
Ring-opening of the hydantoin to form an N-carbamoyl-α-amino acid (also known as a hydantoic acid). wikipedia.org
Further hydrolysis of the N-carbamoyl-α-amino acid to yield the free α-amino acid, along with ammonia (B1221849) and carbon dioxide. nih.govacs.org
Enzymatic Hydrolysis (The "Hydantoinase Process"): This biocatalytic process utilizes a cascade of enzymes to produce enantiomerically pure amino acids from racemic 5-monosubstituted hydantoins. nih.gov
A stereoselective hydantoinase enzyme catalyzes the ring-opening of one enantiomer of the hydantoin to its corresponding N-carbamoyl-α-amino acid. nih.gov
A hydantoin racemase enzyme concurrently racemizes the remaining unreacted hydantoin enantiomer, allowing for a theoretical yield of 100%. nih.gov
A highly enantiospecific N-carbamoylase hydrolyzes the N-carbamoyl-α-amino acid to the optically pure α-amino acid. libretexts.org
Hydrolysis of this compound would be expected to yield N-ethyl-alanine, though the efficiency would depend on the specific conditions and enzyme compatibility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethyl-5-methylimidazolidine-2,4-dione, and how do reaction conditions influence product yield?
- Methodology : The compound is synthesized via cyclization reactions involving α-haloketones and urea derivatives. For example, imidazolidine-dione cores are often formed under basic conditions (e.g., piperidine catalysis) in ethanol at 90°C for 6–12 hours, as seen in analogous thiazolidine-2,4-dione syntheses . Solvent choice (e.g., EtOH vs. DMF) and catalyst type (e.g., Sc(OTf)₃ for Mannich reactions) critically affect reaction efficiency and regioselectivity. TLC monitoring is standard for tracking progress .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves crystal packing and absolute configuration. For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks .
Q. How do substituents on the imidazolidine-dione ring influence chemical reactivity?
- Methodology : Substituents like ethyl and methyl groups alter steric and electronic properties. Ethyl groups at position 3 increase lipophilicity, affecting solubility in polar solvents, while methyl groups at position 5 can hinder nucleophilic attack at the carbonyl centers. Comparative studies with analogs (e.g., 5-benzyl or 5-propyl derivatives) reveal trends in reactivity via Hammett plots or computational DFT analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Methodology : Polymorphism arises from varying hydrogen-bonding patterns. Use SHELXL for high-resolution refinement and Mercury software for visualizing packing diagrams. If data conflicts (e.g., unit cell discrepancies), re-measure diffraction patterns at low temperatures (100 K) to reduce thermal motion artifacts. Cross-validate with solid-state NMR or Raman spectroscopy .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodology : Introduce functional groups (e.g., benzylidene or piperidinyl moieties) via Knoevenagel condensation or Mannich reactions to enhance target binding. For example, substituting the 5-methyl group with a 4-ethoxybenzylidene group improved melanoma cell inhibition in thiazolidine-dione analogs by modulating ERK signaling . SAR requires iterative cycles of synthesis, in vitro assays (e.g., IC₅₀ determination), and molecular docking (e.g., AutoDock Vina) .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- Methodology : Use ADMET prediction tools (e.g., SwissADME) to estimate cytochrome P450 metabolism and plasma protein binding. Molecular dynamics simulations (e.g., GROMACS) model interactions with metabolic enzymes like CYP3A4. Validate predictions with in vitro microsomal stability assays .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodology : Re-examine computational parameters (e.g., solvent model, DFT functional). For instance, B3LYP/6-311+G(d,p) calculations in DMSO solvent often align better with experimental ¹³C NMR data. If shifts deviate >1 ppm, confirm sample purity via HPLC and rule out tautomeric interconversions .
Experimental Design Tables
Key Citations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
